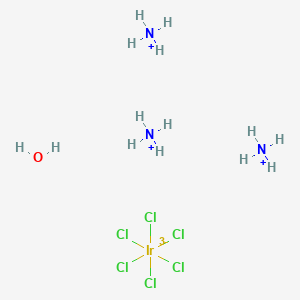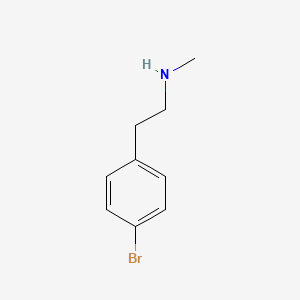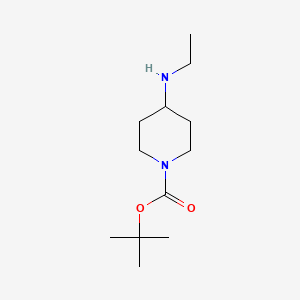
4-(3-Fluorophenyl)-2-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorophenols are a type of aromatic compound where one or more hydrogen atoms attached to a phenol group are replaced by fluorine atoms. They are used in various fields due to their unique properties, such as high reactivity and stability .
Synthesis Analysis
The synthesis of fluorophenols often involves electrophilic aromatic substitution or nucleophilic aromatic substitution. The specific method can vary depending on the position and number of fluorine atoms .Molecular Structure Analysis
Fluorophenols, like other aromatic compounds, have a planar, cyclic structure with conjugated pi bonds. The presence of fluorine atoms can influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
Fluorophenols can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
Fluorophenols are generally crystalline solids that are soluble in organic solvents and insoluble in water. Their melting points, boiling points, and other physical properties can vary depending on the specific structure .科学的研究の応用
Bioremediation of Environmental Pollutants
Bioremediation of Fluorophenols : Research has shown that cultured marine microalgae, such as Amphidinium crassum, can glucosylate fluorophenols into their corresponding β-D-glucosides. This process is significant for the bioremediation of environmental pollutants, demonstrating the potential of using marine microalgae for detoxifying environments contaminated with fluorophenol derivatives (Shimoda & Hamada, 2010).
Synthesis of Radiopharmaceuticals
Development of Radiopharmaceuticals : Fluorophenols, including those structurally related to 4-(3-Fluorophenyl)-2-fluorophenol, have been used as precursors for synthesizing radiopharmaceuticals. For instance, no-carrier-added 4-[18F]Fluorophenol has been synthesized for use in creating complex radiopharmaceuticals, demonstrating the compound's versatility in medicinal applications (Ross et al., 2011).
Advanced Materials and Chemical Synthesis
High-Performance Polymers : Compounds derived from fluorophenols, such as 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one, have been utilized in synthesizing high-performance polymers. These polymers exhibit distinguished thermal properties and solubility, which are critical for applications in engineering plastics and membrane materials (Xiao et al., 2003).
Potential Antibacterial Agents
Synthesis of New Biologically Active Molecules : Fluorophenyl groups have been incorporated into the synthesis of thiadiazolotriazinones, showing promise as potential antibacterial agents. This highlights the pharmacophore's versatility in developing new therapeutics (Holla et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-fluoro-4-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBZMMQFAMHHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600675 |
Source


|
| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-2-fluorophenol | |
CAS RN |
1214390-52-9 |
Source


|
| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


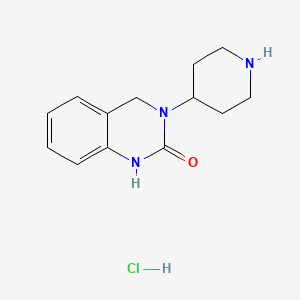


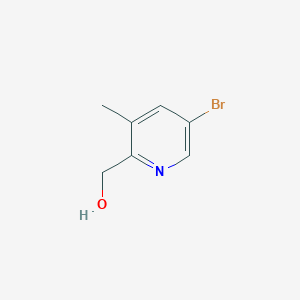


![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)


